5-Methyltetrahydrofolic acid
Overview
Description
5-Methyltetrahydrofolic acid (5-MTHF) is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine . It is an active folate metabolite that plays an important role in the synthesis of methionine from homocysteine by donating a methyl group .
Synthesis Analysis
A continuous flow sequence synthesis of 5-MTHF from Folic Acid was developed, involving three elementary steps: catalytic hydrogenation of FA to tetrahydrofolic acid (THFA), methylenation of THFA with formaldehyde, and hydrogenation of the methylenation intermediates to 5-MTHF .Molecular Structure Analysis
The molecular formula of 5-Methyltetrahydrofolic acid is C20H25N7O6. It has an average mass of 459.456 Da and a monoisotopic mass of 459.186646 Da .Chemical Reactions Analysis
5-Methyltetrahydrofolic acid is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases) .Physical And Chemical Properties Analysis
The density of 5-Methyltetrahydrofolic acid is approximately 1.6±0.1 g/cm3. It has a molar refractivity of 113.1±0.5 cm3, a polar surface area of 198 Å2, and a molar volume of 282.6±7.0 cm3 .Scientific Research Applications
Kinetics of Degradation
The stability and degradation kinetics of 5-Methyltetrahydrofolic acid, especially during thermal and high-pressure treatments, have been extensively studied. A detailed kinetic study revealed the degradation behavior under different temperatures and pressures, offering insights into the stability of 5-Methyltetrahydrofolic acid in various conditions. The degradation mechanism and kinetics during combined high hydrostatic pressure-thermal treatments in an aqueous solution were investigated, with findings indicating that some degradation reactions were either accelerated or decelerated upon application of pressure. The study provided a mechanistic insight by identifying and quantifying predominant degradation products, contributing to the understanding of 5-Methyltetrahydrofolic acid's stability under different processing techniques (Verlinde et al., 2009).
Bio-synthesis and Biophysical Aspects
The research also delves into the bio-synthesis of 5-Methyltetrahydrofolic acid. A study successfully constructed recombinant strains capable of producing L-5-Methyltetrahydrofolic acid, enhancing the production of this biologically active form of folic acid, which is instrumental in crossing the blood-brain barrier and has significant application value (Liu Ya-mei, 2011). Additionally, the biophysical aspects of 5-Methyltetrahydrofolic acid, such as its photodegradation, have been explored. The research indicated that 5-Methyltetrahydrofolic acid absorbs UV radiation and is susceptible to photodegradation, predominantly by UVB and UVC, providing valuable insights into its stability under exposure to sunlight (Steindal et al., 2006).
Nutritional and Therapeutic Implications
Furthermore, studies have highlighted the nutritional and therapeutic implications of 5-Methyltetrahydrofolic acid. It is the most biologically active form of folic acid, involved in various bodily processes, including DNA synthesis, serotonin, melatonin production, and reducing homocysteine levels. Its supplementation has shown potential in treating conditions like cervical dysplasia, ulcerative colitis, and various neurological and psychiatric disorders, underscoring its significance in both nutritional and medical contexts (Alternative medicine review, 2006).
Application in Food Products
In the food industry, the stability of 5-Methyltetrahydrofolic acid in food products like orange juice, kiwi puree, and carrot juice has been studied. The research revealed its relative stability under various temperature and pressure conditions, highlighting the potential of incorporating 5-Methyltetrahydrofolic acid in food products without significant loss of its nutritional value. The addition of ascorbic acid was found to enhance the stability of 5-Methyltetrahydrofolic acid in these food products, providing a strategy to maintain its nutritional benefits during processing and storage (Indrawati et al., 2004).
Safety And Hazards
5-Methyltetrahydrofolic acid may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
There is a proof-of-concept trial needed to obtain estimates of the effect of (6S)-5-methyltetrahydrofolic acid compared to folic acid on circulating biomarkers of folate status during pregnancy. These estimates will inform the design of a definitive trial which will be powered to assess whether (6S)-5-methyltetrahydrofolic acid is as effective as folic acid in raising blood folate concentrations during pregnancy .
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVTXRBGFNYRX-ABLWVSNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyltetrahydrofolic acid | |
CAS RN |
134-35-0 | |
Record name | 5-Methyltetrahydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyltetrahydrofolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methyltetrahydrofolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLTETRAHYDROFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYK22LML8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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